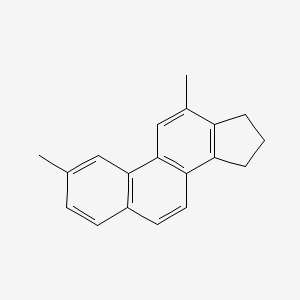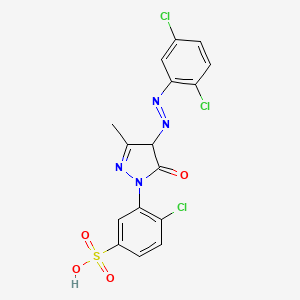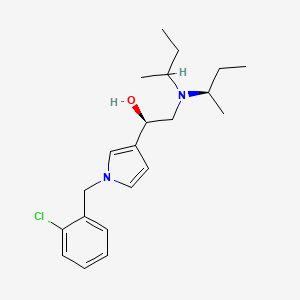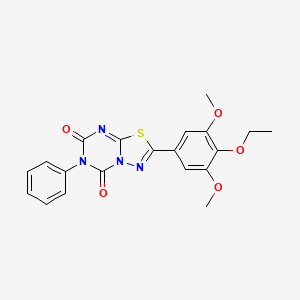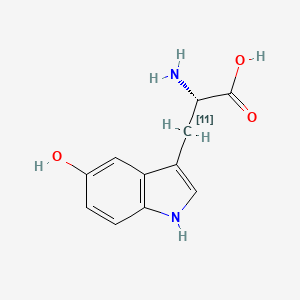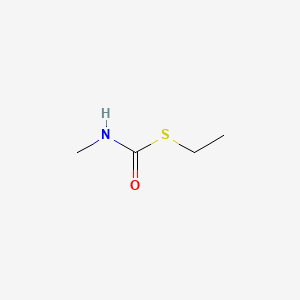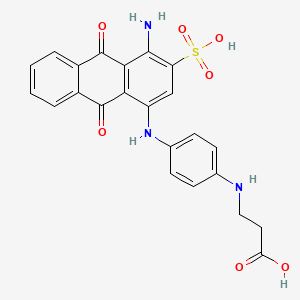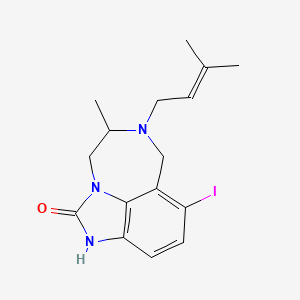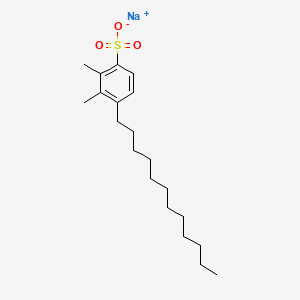
Benzenesulfonic acid, dodecyldimethyl-, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, dodecyldimethyl-, sodium salt is a surfactant widely used in various industrial and household applications. It is known for its excellent detergent and emulsifying properties, making it a key ingredient in many cleaning products. The compound is characterized by its chemical formula C20H34O3S.Na and a molecular weight of 377.54 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid, dodecyldimethyl-, sodium salt is typically synthesized through the sulfonation of dodecylbenzene. The process involves the reaction of dodecylbenzene with sulfur trioxide (SO3) or fuming sulfuric acid (oleum) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous sulfonation of dodecylbenzene using sulfur trioxide gas. The resulting sulfonic acid is then neutralized with sodium hydroxide (NaOH) to form the sodium salt. This method ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid, dodecyldimethyl-, sodium salt undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common in practical applications.
Hydrolysis: The sulfonic acid group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Sulfur Trioxide (SO3): Used in the sulfonation process.
Sodium Hydroxide (NaOH): Used for neutralization to form the sodium salt.
Phosphorus Pentachloride (PCl5): Can be used to convert the sulfonic acid group to sulfonyl chloride.
Major Products Formed
Sulfonamides: Formed through the reaction with amines.
Sulfonyl Chlorides: Formed through the reaction with phosphorus pentachloride.
Applications De Recherche Scientifique
Benzenesulfonic acid, dodecyldimethyl-, sodium salt has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of benzenesulfonic acid, dodecyldimethyl-, sodium salt is its ability to reduce surface tension, thereby enhancing the wetting and spreading properties of liquids. This is achieved through the alignment of the hydrophobic dodecyl chain with non-polar substances and the hydrophilic sulfonate group with water, facilitating the emulsification and solubilization of oils and fats .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonic acid, dodecyl-, sodium salt
- Benzenesulfonic acid, decyl-, sodium salt
- Benzenesulfonic acid, 4-dodecyl-, sodium salt
Uniqueness
Benzenesulfonic acid, dodecyldimethyl-, sodium salt is unique due to its specific molecular structure, which provides superior detergent and emulsifying properties compared to other similar compounds. Its dodecyldimethyl group enhances its ability to interact with both hydrophobic and hydrophilic substances, making it highly effective in a wide range of applications .
Propriétés
Numéro CAS |
63428-97-7 |
|---|---|
Formule moléculaire |
C20H33NaO3S |
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
sodium;4-dodecyl-2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/C20H34O3S.Na/c1-4-5-6-7-8-9-10-11-12-13-14-19-15-16-20(24(21,22)23)18(3)17(19)2;/h15-16H,4-14H2,1-3H3,(H,21,22,23);/q;+1/p-1 |
Clé InChI |
TZGWRTOSBWDHPO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=C(C(=C(C=C1)S(=O)(=O)[O-])C)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


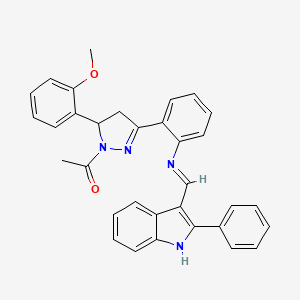

![[(3S,3aR,6S,6aS)-3-[4-(3-indazol-2-ylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15183418.png)
